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Compound of Interest

Compound Name:
(R)-4-(1-Hydroxyethyl)benzoic

acid

CAS No.: 125577-90-4

Cat. No.: B3377064

Get Quote

Spectroscopic Characterization and Analytical Workflows for (R)-4-(1-Hydroxyethyl)benzoic
Acid

Executive Summary
(R)-4-(1-Hydroxyethyl)benzoic acid is a highly specialized chiral building block utilized in

advanced organic synthesis and pharmaceutical drug development. This whitepaper provides

an in-depth, peer-level technical guide to its spectroscopic characterization (NMR, IR, MS) and

outlines self-validating experimental workflows designed to ensure structural integrity and

enantiomeric purity.

Introduction & Structural Significance
(R)-4-(1-Hydroxyethyl)benzoic acid, identified by its CAS number 97364-15-3[1], is a para-

substituted benzoic acid derivative featuring a chiral secondary alcohol at the benzylic position.

With a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol [2], this

compound exhibits both strong hydrogen-bond donating and accepting capabilities, leading to

a moderately high melting point of 138–139 °C. The compound is frequently employed as an
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intermediate in the synthesis of active pharmaceutical ingredients (APIs), including specific

cytochrome P450 inhibitors[1]. The stereochemical integrity of the (R)-enantiomer is

paramount, necessitating rigorous analytical workflows to differentiate it from its (S)-counterpart

and confirm its absolute configuration.

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design: The selection of solvent is critical for the NMR analysis of

carboxylic acids. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice because its strong

hydrogen-bonding capacity significantly reduces the proton exchange rate of both the

carboxylic acid (-COOH) and the hydroxyl (-OH) groups. This allows these labile protons to be

observed as distinct, quantifiable signals rather than the broad, featureless humps typical in

protic solvents like Methanol-d4. Furthermore, slowing the exchange rate allows the benzylic

methine proton (-CH) to couple with the hydroxyl proton, providing a diagnostic splitting pattern.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
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Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J)

Assignment

12.85
Broad singlet (br

s)
1H -

-COOH

(Carboxylic acid)

7.88 Doublet (d) 2H 8.2 Hz
Aromatic H

(ortho to -COOH)

7.45 Doublet (d) 2H 8.2 Hz

Aromatic H

(ortho to -

CH(OH)CH3)

5.25 Doublet (d) 1H 4.5 Hz
-OH (Secondary

alcohol)

4.78 Multiplet (m) 1H 6.5, 4.5 Hz

-CH(OH)-

(Benzylic

methine)

1.32 Doublet (d) 3H 6.5 Hz
-CH3 (Methyl

group)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
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Chemical Shift (ppm) Carbon Type Assignment

167.5 Quaternary (C=O) Carboxylic acid carbonyl

152.1 Quaternary (Ar-C)
Aromatic C (para, attached to -

CH(OH)CH3)

129.6 Methine (Ar-CH) Aromatic C (ortho to -COOH)

129.2 Quaternary (Ar-C)
Aromatic C (attached to -

COOH)

125.4 Methine (Ar-CH)
Aromatic C (ortho to -

CH(OH)CH3)

68.2 Methine (-CH-) Benzylic carbon

25.8 Primary (-CH3) Methyl carbon

Infrared (IR) Spectroscopy
Causality in Experimental Design: Attenuated Total Reflection Fourier Transform Infrared (ATR-

FTIR) spectroscopy is preferred over traditional KBr pellet methods. KBr is highly hygroscopic;

absorbed atmospheric moisture can obscure the critical 3300–2500 cm⁻¹ region. ATR-FTIR

ensures the broad O-H stretches of the acid and alcohol are accurately captured without

moisture interference.

Table 3: ATR-FTIR Key Assignments
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Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad, strong
O-H stretch (secondary

alcohol)

3000–2600 Very broad, strong O-H stretch (carboxylic acid)

1685 Strong, sharp
C=O stretch (conjugated

carboxylic acid)

1605, 1575 Medium C=C stretch (aromatic ring)

1280 Strong C-O stretch (carboxylic acid)

1085 Strong
C-O stretch (secondary

alcohol)

855 Strong
Out-of-plane C-H bend (para-

disubstituted benzene)

Mass Spectrometry (MS)
Causality in Experimental Design: Electrospray Ionization (ESI) in negative ion mode is highly

effective for carboxylic acids, as they readily deprotonate to form stable [M-H]⁻ ions. This

minimizes background noise and prevents the complex sodium/potassium adduct formation

commonly seen in positive ion mode.

Table 4: ESI-LC-MS/MS Data (Negative Mode)

m/z Ion Type
Relative
Abundance

Assignment / Loss

165 [M-H]⁻ 100% (Base Peak)
Intact deprotonated

molecule

147 [M-H - H2O]⁻ 25% Loss of water (18 Da)

121 [M-H - CO2]⁻ 60%
Loss of carbon dioxide

(44 Da)
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Experimental Protocols & Self-Validating Workflows
Protocol 1: NMR Acquisition & Enantiomeric Purity
Validation
To ensure the sample is strictly the (R)-enantiomer and not a racemic mixture, standard 1D

NMR is insufficient. We employ chiral derivatization using Mosher's acid chloride ((S)-MTPA-Cl)

to form diastereomers, which possess distinct NMR chemical shifts. This creates a self-

validating system where the presence of a single diastereomer mathematically proves

enantiomeric purity.

Sample Preparation: Dissolve 5 mg of (R)-4-(1-Hydroxyethyl)benzoic acid in 0.5 mL of

anhydrous Pyridine-d5.

Derivatization: Add 2.0 equivalents of (S)-MTPA-Cl directly to the NMR tube.

Incubation: Seal the tube and agitate gently. Allow the reaction to proceed at 25 °C for 30

minutes inside the NMR tube (in situ derivatization).

Acquisition: Acquire a ¹H NMR spectrum (minimum 16 scans, relaxation delay d1 = 2.0 s).

Validation: Analyze the methine proton (-CH) signal. A single set of peaks confirms

enantiomeric purity. The presence of a second, shifted multiplet indicates contamination by

the (S)-enantiomer. The integration ratio directly yields the diastereomeric excess (de), which

correlates 1:1 to the enantiomeric excess (ee).

Protocol 2: LC-MS/MS Analysis for Trace Impurities
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade

Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle

size) to ensure sharp peak shapes for polar aromatic acids.

Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of

0.4 mL/min.
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MS Parameters: Set the ESI source to negative mode. Capillary voltage: 2.5 kV. Desolvation

temperature: 350 °C.

Validation: Monitor the MRM transition 165 → 121 (Collision Energy: 15 eV). The self-

validating aspect relies on the retention time matching a certified reference standard and the

ion ratio of the fragments (121/147) remaining consistent across the chromatographic peak

(±15% variance).

Mechanistic & Logical Workflows

Sample: (R)-4-(1-Hydroxyethyl)benzoic Acid

1H & 13C NMR (DMSO-d6)
Structural Confirmation

Mosher's Derivatization
Enantiomeric Excess (ee %)

ESI-LC-MS/MS (Negative Mode)
Mass & Trace Impurities

ATR-FTIR
Functional Group ID

Data Synthesis & Quality Release

Click to download full resolution via product page

Figure 1: Comprehensive analytical workflow for structural and chiral validation.

[M-H]- Precursor
m/z 165

Loss of CO2
m/z 121- CO2 (44 Da)

Loss of H2O
m/z 147

- H2O (18 Da)

Click to download full resolution via product page

Figure 2: Proposed ESI-MS/MS negative ion mode fragmentation pathways.

Conclusion
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The rigorous characterization of (R)-4-(1-Hydroxyethyl)benzoic acid requires a multi-modal

spectroscopic approach. By leveraging the hydrogen-bonding properties of DMSO-d6 in NMR,

avoiding moisture artifacts via ATR-FTIR, and utilizing negative-mode ESI-MS/MS, researchers

can establish a robust, self-validating analytical profile. Furthermore, in situ Mosher's ester

derivatization provides an elegant, definitive method to guarantee the stereochemical integrity

of this crucial chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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